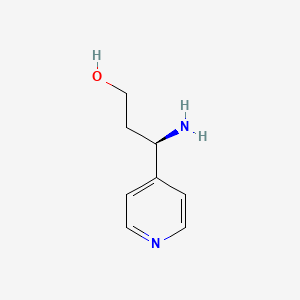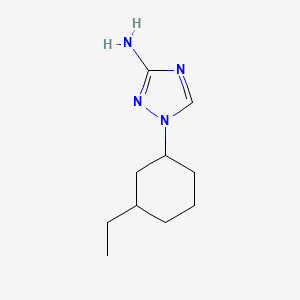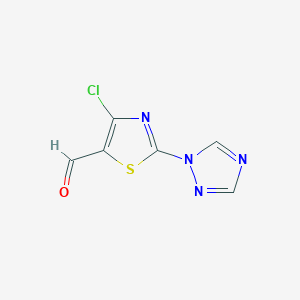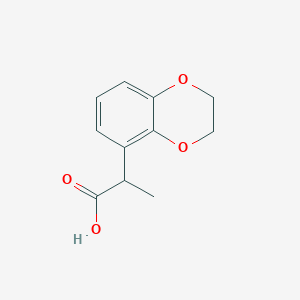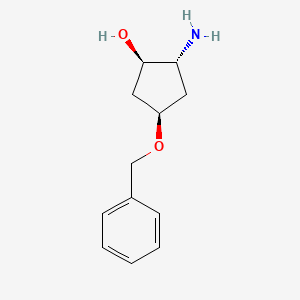
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a benzyloxy group attached to a cyclopentanol ring, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and benzyl bromide.
Formation of Intermediate: The cyclopentanone is first converted to a cyclopentanol intermediate through reduction reactions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the benzyloxy group to a benzyl alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanols, cyclopentanones, and cyclopentylamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol: This compound shares a similar benzyloxy group but has an additional epoxy group and a different ring structure.
(1R,2R,4R,6R)-6-O-(2-hydroxyethyl)cyclohexane-1,2,4,6-tetraol: This compound has a similar cyclohexane ring but with multiple hydroxyl groups and a hydroxyethyl substituent.
Uniqueness
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(1R,2R,4R)-2-amino-4-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c13-11-6-10(7-12(11)14)15-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2/t10-,11-,12-/m1/s1 |
Clé InChI |
JCGDAFGJVGSHBY-IJLUTSLNSA-N |
SMILES isomérique |
C1[C@H](C[C@H]([C@@H]1N)O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(CC(C1N)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


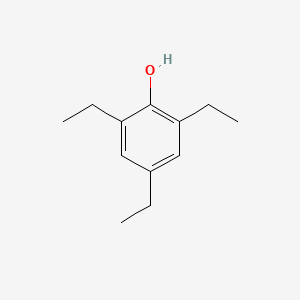
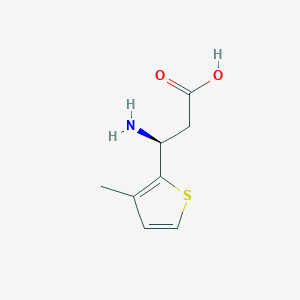
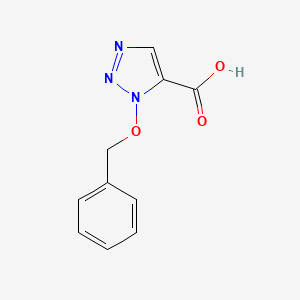
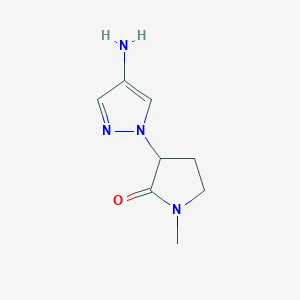
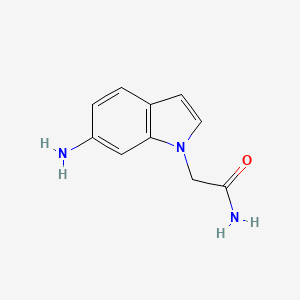
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
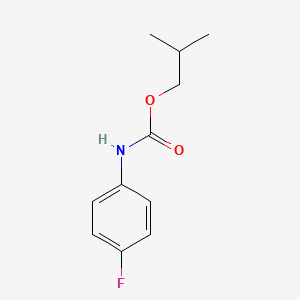
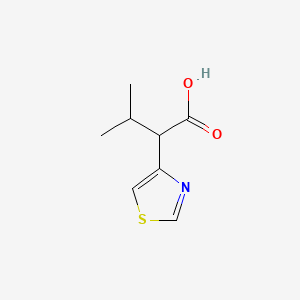
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

